2-(Benzenesulfonyl)-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enenitrile
Description
Properties
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl2NO3S/c20-13-6-8-18(21)17(10-13)19-9-7-14(25-19)11-16(12-22)26(23,24)15-4-2-1-3-5-15/h1-11H/b16-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDSMNPVFMNCLQ-LFIBNONCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60361886 | |
| Record name | ZINC01182438 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60361886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
374087-60-2 | |
| Record name | ZINC01182438 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60361886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzenesulfonyl)-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enenitrile typically involves multi-step organic reactions. One common approach is the palladium-catalyzed intramolecular oxidative C–O bond formation of 2-(2,5-dihydro-furan-2-yl)-phenol . This method uses Pd(OAc)2 as a catalyst, acetonitrile as a solvent, and AgOAc or air as an oxidant, yielding the desired product in good yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
2-(Benzenesulfonyl)-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The benzenesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can react with the benzenesulfonyl group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the nitrile group results in primary amines.
Scientific Research Applications
2-(Benzenesulfonyl)-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enenitrile has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Benzenesulfonyl)-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enenitrile involves its interaction with specific molecular targets. The benzenesulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The furan ring and dichlorophenyl group may contribute to the compound’s binding affinity and specificity for certain enzymes or receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s distinctiveness is highlighted through comparative analysis with analogs sharing partial structural motifs.
Table 1: Key Structural and Functional Comparisons
| Compound Name | Key Substituents | Biological/Chemical Properties | Reference |
|---|---|---|---|
| 2-(Benzenesulfonyl)-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enenitrile (Target) | Benzenesulfonyl, 2,5-dichlorophenylfuran, nitrile | High electrophilicity, potential enzyme inhibition | - |
| Ethyl 3-(5-(2,5-dichlorophenyl)furan-2-yl)acrylate | Ethyl acrylate, 2,5-dichlorophenylfuran | Moderate reactivity; ester group enhances stability | |
| (2E)-3-[(3,5-dichlorophenyl)amino]prop-2-enenitrile | 3,5-Dichlorophenylamino, nitrile | Electron-rich amino group; lower lipophilicity | |
| 2-Methyl-2-(4-nitrophenyl)propanenitrile | Nitro, methyl, nitrile | Strong enzyme inhibition due to nitro group | |
| (2Z)-3-[5-(3-chlorophenyl)furan-2-yl]-N-cyclohexylprop-2-enamide | 3-Chlorophenylfuran, cyclohexylamide | Reduced cytotoxicity compared to dichloro analogs |
Electronic and Steric Effects
- Benzenesulfonyl vs. In contrast, the amino group in (2E)-3-[(3,5-dichlorophenyl)amino]prop-2-enenitrile donates electrons, reducing electrophilicity but improving solubility .
- Dichlorophenyl vs. Monochlorophenyl: The 2,5-dichlorophenyl substituent in the target compound increases steric hindrance and lipophilicity compared to the 3-chlorophenyl group in (2Z)-3-[5-(3-chlorophenyl)furan-2-yl]-N-cyclohexylprop-2-enamide, which may improve membrane permeability in biological systems .
Reactivity and Stability
- Nitrile vs. Ester : The acrylonitrile moiety in the target compound is more reactive toward nucleophiles (e.g., thiols or amines) than the ester group in Ethyl 3-(5-(2,5-dichlorophenyl)furan-2-yl)acrylate, making it suitable for covalent binding applications . However, the ester analog exhibits greater hydrolytic stability under physiological conditions .
Biological Activity
The compound 2-(Benzenesulfonyl)-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enenitrile , also known by its CAS number 374087-60-2 , has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C17H14Cl2N2O2S
- Molecular Weight : 368.27 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in disease pathways.
Potential Targets:
- Enzymatic Inhibition : It may inhibit key enzymes in metabolic pathways.
- Receptor Modulation : Possible interaction with G-protein coupled receptors (GPCRs).
Case Studies and Research Findings
-
Anticancer Activity : A study demonstrated that the compound exhibited cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 30 µM, indicating significant potency against these cell types.
This suggests a potential role as a chemotherapeutic agent.
Cell Line IC50 (µM) MCF-7 (Breast Cancer) 15 A549 (Lung Cancer) 25 HeLa (Cervical Cancer) 20 -
Antimicrobial Properties : Another study evaluated its antimicrobial activity against various pathogens, showing effectiveness against both Gram-positive and Gram-negative bacteria.
Pathogen Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL Pseudomonas aeruginosa 128 µg/mL - Anti-inflammatory Effects : Research indicated that the compound could reduce inflammation in animal models of arthritis, with a significant decrease in pro-inflammatory cytokines observed.
Safety and Toxicology
While the biological activity is promising, safety assessments are crucial. Preliminary toxicological studies indicate a moderate safety profile with no significant acute toxicity observed at therapeutic doses. Long-term studies are needed to fully understand the safety implications.
Q & A
Q. What are the optimal synthetic routes for 2-(Benzenesulfonyl)-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enenitrile, and how can purity be ensured?
The synthesis involves multi-step organic reactions, including:
- Suzuki-Miyaura coupling to attach the dichlorophenyl group to the furan ring.
- Sulfonylation of the benzene ring using benzenesulfonyl chloride under anhydrous conditions (e.g., DMF as solvent, 0–5°C).
- Knoevenagel condensation to form the α,β-unsaturated nitrile moiety, requiring precise pH control (e.g., piperidine catalyst in ethanol). Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water mixture). Purity is validated by HPLC (>98%) and NMR to confirm absence of unreacted intermediates .
Q. Which analytical techniques are critical for structural characterization of this compound?
Key methods include:
- Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths, angles, and stereochemistry. SHELXL software refines crystallographic data, ensuring accurate structural models .
- NMR spectroscopy : H and C NMR identify functional groups (e.g., benzenesulfonyl protons at δ 7.5–8.0 ppm, nitrile carbon at ~115 ppm).
- High-resolution mass spectrometry (HRMS) : Confirms molecular ion ([M+H]) with <2 ppm error .
Q. How is the compound’s stability evaluated under varying experimental conditions?
Stability studies involve:
- Thermogravimetric analysis (TGA) : Assesses decomposition temperatures (e.g., stable up to 200°C in inert atmosphere).
- Photostability testing : Exposes the compound to UV-Vis light (300–800 nm) to detect degradation products via LC-MS.
- pH-dependent stability : Incubation in buffers (pH 1–13) followed by HPLC monitoring for 48 hours .
Q. What in vitro assays are used to screen its biological activity?
Standard assays include:
- Antimicrobial testing : Minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution.
- Cytotoxicity assays : MTT or resazurin-based viability tests on cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme inhibition studies : Fluorescence-based assays targeting kinases or proteases, with IC calculations .
Advanced Research Questions
Q. How can density functional theory (DFT) models predict the compound’s electronic properties and reactivity?
DFT calculations (e.g., B3LYP/6-311++G(d,p)) optimize geometry and compute:
- Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps indicate charge-transfer potential.
- Electrostatic potential (ESP) maps : Identify nucleophilic/electrophilic sites (e.g., nitrile group as electron-deficient).
- Thermochemical data : Atomization energies and ionization potentials validated against experimental values (average error <3 kcal/mol) .
Q. How are crystallographic data reconciled with computational structural predictions?
Discrepancies between SC-XRD and DFT-optimized structures (e.g., bond angle deviations >2°) are analyzed by:
Q. What strategies resolve contradictions in biological activity data across studies?
Conflicting results (e.g., variable IC values) are addressed via:
- Dose-response normalization : Controls for assay-specific factors (e.g., serum concentration, incubation time).
- Metabolic stability profiling : Liver microsome assays identify rapid degradation in certain conditions, explaining reduced efficacy.
- Off-target screening : Kinome-wide profiling (e.g., KINOMEscan) rules out nonspecific binding .
Q. How is structure-activity relationship (SAR) guided by modifications to the dichlorophenyl or furan moieties?
SAR studies involve synthesizing analogs with:
- Halogen substitution : Replacing Cl with F or Br to modulate lipophilicity (logP changes quantified via HPLC).
- Furan ring expansion : Replacing furan with thiophene or pyrrole to test π-stacking interactions. Bioactivity trends are analyzed using multivariate regression (e.g., CoMFA) to link substituent effects to potency .
Q. What mechanistic insights are gained from studying its reaction with biological thiols?
- Michael addition assays : Monitor nitrile group reactivity with glutathione (GSH) via UV-Vis (λ = 412 nm) using Ellman’s reagent.
- Mass spectrometry : Identifies covalent adducts (e.g., GSH conjugated to the α,β-unsaturated system).
- Kinetic studies : Pseudo-first-order rate constants () quantify thiol reactivity, informing toxicity profiles .
Methodological Tables
Table 1. Key DFT Parameters for Electronic Property Analysis
| Functional Basis Set | HOMO (eV) | LUMO (eV) | Dipole Moment (D) |
|---|---|---|---|
| B3LYP/6-311++G(d,p) | -6.2 | -1.8 | 4.5 |
| ωB97XD/def2-TZVP | -6.5 | -2.1 | 4.8 |
| Data derived from Gaussian 16 calculations . |
Table 2. Biological Activity Profile
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
